molecular formula C23H20N2O4 B11363816 6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11363816
M. Wt: 388.4 g/mol
InChI Key: BLRSUMGDCLKLTD-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can be achieved through a multi-step synthetic route

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where nucleophiles can replace the existing substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:

    6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the furan and pyridine rings, resulting in different chemical properties and biological activities.

    N-(pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide:

    6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide: Lacks the furan ring, leading to differences in its chemical behavior and biological effects.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

6,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-14-10-15(2)22-18(11-14)19(26)12-20(29-22)23(27)25(21-6-4-5-9-24-21)13-17-8-7-16(3)28-17/h4-12H,13H2,1-3H3

InChI Key

BLRSUMGDCLKLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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